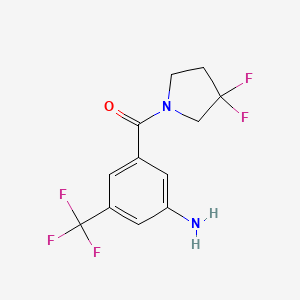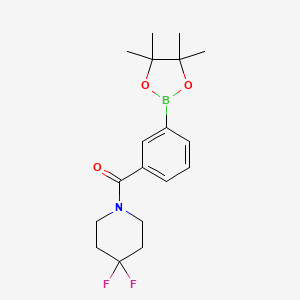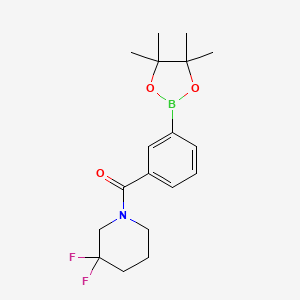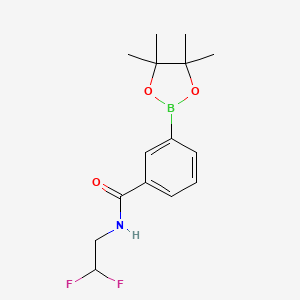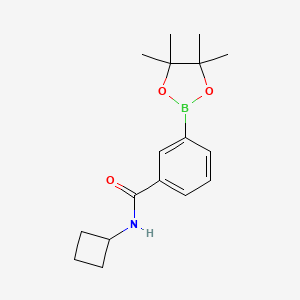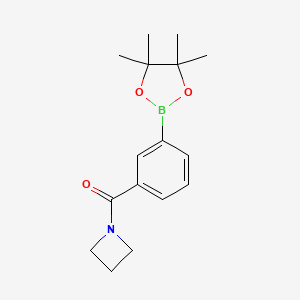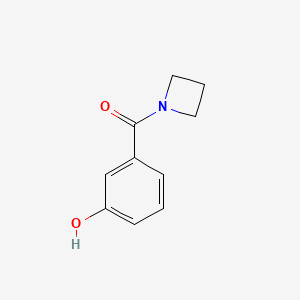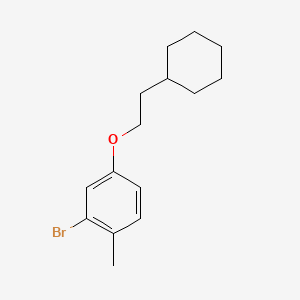
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine is an organic compound that features a unique combination of a bromophenyl group, a sulfonyl group, and a difluoroazetidine ring
Vorbereitungsmethoden
The synthesis of 1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: The starting material, 3-bromophenyl sulfonyl chloride, is reacted with an appropriate nucleophile to form the bromophenyl sulfonyl intermediate.
Introduction of the Difluoroazetidine Ring: The intermediate is then subjected to conditions that facilitate the formation of the difluoroazetidine ring. This step often involves the use of difluorocarbene precursors and appropriate catalysts to ensure the formation of the desired ring structure.
Analyse Chemischer Reaktionen
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the difluoroazetidine ring.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Chemical Biology: The compound can be used as a probe to study biological processes, given its ability to undergo specific chemical reactions that can be tracked in biological systems.
Wirkmechanismus
The mechanism by which 1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroazetidine ring and the bromophenyl group can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine can be compared with other similar compounds, such as:
1-((3-Bromophenyl)sulfonyl)pyrrolidine: This compound has a pyrrolidine ring instead of a difluoroazetidine ring, which may result in different chemical reactivity and biological activity.
1-((3-Bromophenyl)sulfonyl)-3,3-difluoropyrrolidine: Similar to the target compound but with a pyrrolidine ring, offering a comparison in terms of ring size and electronic effects.
The uniqueness of this compound lies in its combination of a bromophenyl group, a sulfonyl group, and a difluoroazetidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)sulfonyl-3,3-difluoroazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2S/c10-7-2-1-3-8(4-7)16(14,15)13-5-9(11,12)6-13/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAWZVSIILUZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
